N-(4-fluorobenzyl)-2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-[methyl(methylsulfonyl)amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN5O4S3/c1-21(28(2,24)25)8-12(22)18-14-19-20-15(27-14)26-9-13(23)17-7-10-3-5-11(16)6-4-10/h3-6H,7-9H2,1-2H3,(H,17,23)(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOLGXXOQHAINX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=NN=C(S1)SCC(=O)NCC2=CC=C(C=C2)F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN5O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorobenzyl)-2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound classified as a thiadiazole derivative. This compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure incorporates both thiadiazole and sulfonamide functionalities, which are known to enhance its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 447.5 g/mol. The structure consists of a thiadiazole ring connected to an acetamido group and features various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈FN₅O₄S |
| Molecular Weight | 447.5 g/mol |
| CAS Number | 1226441-21-9 |
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Thiadiazole Ring : This is achieved through the reaction of hydrazine derivatives with carbon disulfide.
- Acetamido Group Introduction : The acetamido group is introduced via acylation reactions.
- Final Coupling : The final product is obtained by coupling the thiadiazole derivative with the appropriate benzyl moiety.
Anticancer Properties
Research indicates that thiadiazole derivatives possess significant anticancer activity. Studies have shown that compounds similar to this compound exhibit cytotoxic effects against various human cancer cell lines.
- Cell Lines Tested :
- Human colon cancer (HCT116)
- Lung cancer (H460)
- Breast cancer (MCF-7)
Case Study Results :
In a study evaluating the cytotoxicity of related compounds, IC50 values were reported as follows:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| N-(4-fluorobenzyl)... | HCT116 | 3.29 |
| N-(4-fluorobenzyl)... | H460 | 10 |
| N-(4-fluorobenzyl)... | MCF-7 | 0.28 |
These values indicate that the compound demonstrates potent activity against these cancer cell lines, suggesting its potential as an anticancer agent.
The mechanism by which this compound exerts its biological effects may involve:
- Induction of Apoptosis : Studies have shown that similar compounds can induce programmed cell death in cancer cells.
- Inhibition of Cell Proliferation : The compound may inhibit key pathways involved in cell division and growth.
- Interaction with Tubulin : Molecular docking studies suggest that these compounds can bind to tubulin, disrupting microtubule formation and leading to cell cycle arrest.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing the 1,3,4-thiadiazole core in this compound?
- Methodological Answer : The 1,3,4-thiadiazole moiety can be synthesized via cyclization of thiosemicarbazides under acidic conditions or by reacting hydrazine derivatives with carbon disulfide. For example, refluxing in toluene/water mixtures (8:2 v/v) with sodium azide (NaN₃) at 80–100°C for 5–7 hours has been effective for analogous thiadiazole intermediates. TLC (hexane:ethyl acetate, 9:1) is recommended to monitor reaction progress . Ultrasonication with DMAP in dichloromethane (DCM) can enhance coupling efficiency for sulfonamide/acetamide side chains .
Q. How can I validate the purity and structural integrity of this compound after synthesis?
- Methodological Answer : Use a combination of spectral techniques:
- IR Spectroscopy : Confirm presence of amide C=O (~1650–1700 cm⁻¹), sulfonamide S=O (~1150–1350 cm⁻¹), and thioether (C–S) stretches (~600–700 cm⁻¹) .
- ¹H/¹³C NMR : Identify peaks for the 4-fluorobenzyl group (δ ~4.5 ppm for –CH₂–, δ ~115–125 ppm for aromatic C–F) and thiadiazole protons (δ ~7–8 ppm) .
- Elemental Analysis : Ensure %C, %H, %N, and %S align with theoretical values (±0.3% tolerance) .
Q. What solvents are suitable for recrystallizing this compound to achieve high purity?
- Methodological Answer : Ethanol and methanol are commonly used for recrystallizing acetamide-thiadiazole derivatives due to their moderate polarity. For example, reports successful purification of a thiazole-acetamide analog via recrystallization from methanol after NaHCO₃ washing to remove acidic impurities .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, MD simulations) predict the compound’s reactivity or binding affinity?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets to calculate electrostatic potential surfaces, HOMO-LUMO gaps, and Fukui indices for nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with PFOR enzyme) using AMBER or GROMACS. Parameterize the compound’s force field using CGenFF or SwissParam .
- Docking Studies (AutoDock Vina) : Dock the compound into active sites (e.g., bacterial nitroreductases) to predict binding modes and affinity scores .
Q. How to resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Control for Solubility : Use DMSO stock solutions (<1% v/v) with fresh PBS dilution to avoid aggregation. Validate solubility via dynamic light scattering (DLS) .
- Standardize Assay Conditions : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and incubation times. Cross-reference with positive controls (e.g., doxorubicin for anticancer assays) .
- Replicate Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence activity .
Q. What strategies improve the stability of the N-methylmethylsulfonamido group during in vitro assays?
- Methodological Answer :
- pH Buffering : Maintain assay media at pH 7.4 (HEPES or PBS) to minimize hydrolysis of the sulfonamide group .
- Antioxidant Additives : Include 0.1 mM ascorbic acid or 1 mM glutathione to prevent oxidative degradation .
- Lyophilization : Store the compound as a lyophilized powder at –80°C, reconstituting in acetonitrile/water (1:1) immediately before use .
Q. How to design SAR studies for modifying the 4-fluorobenzyl substituent?
- Methodological Answer :
- Synthetic Variations : Replace the 4-fluorobenzyl group with electron-withdrawing (e.g., 4-CF₃) or electron-donating (e.g., 4-OCH₃) analogs via reductive amination or Ullmann coupling .
- Bioisosteric Replacement : Substitute the benzyl group with heteroaromatics (e.g., pyridyl or thienyl) to assess π-π stacking effects .
- Pharmacophore Mapping : Use MOE or Schrödinger Suite to identify critical hydrogen-bond donors/acceptors in the benzyl region .
Analytical and Mechanistic Questions
Q. What advanced techniques characterize non-covalent interactions (e.g., hydrogen bonding) in this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structures to identify intermolecular H-bonds (e.g., N–H⋯O or C–H⋯F) and π-stacking interactions. used this to confirm dimerization via N1–H1⋯N2 bonds .
- Solid-State NMR : Probe ¹⁹F or ¹⁵N chemical shifts to map halogen bonding or amide tautomerism .
Q. How to evaluate the compound’s membrane permeability for antibacterial studies?
- Methodological Answer :
- Parallel Artificial Membrane Permeability Assay (PAMPA) : Use a 2% dodecane/hexadecane lipid mixture on PVDF filters. Calculate permeability (Pe) via UV-Vis quantification .
- Caco-2 Monolayer Model : Measure apical-to-basolateral transport over 2 hours, with LC-MS validation to rule out efflux pump interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
